Synthesis and stereochemistry of 1S,3S,αR-Deltamethrin
Synthesis and stereochemistry of 1S,3S,αR-Deltamethrin
The following technical guide details the stereoselective synthesis of (1S,3S,
Technical Note on Nomenclature & Stereochemistry:
Commercial Deltamethrin is the single enantiomer (1R,3R)-cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate of (S)-
Technical Guide: Synthesis and Stereochemical Characterization of (1S,3S, R)-Deltamethrin
Executive Summary
This guide outlines a convergent, stereoselective synthetic route for (1S,3S,
Key Challenges:
-
Acid Lability: The cyclopropane ring is stable, but the cis-configuration must be maintained against thermodynamic relaxation to trans.
-
-Proton Acidity: The benzylic proton adjacent to the nitrile group (on the alcohol moiety) is highly acidic (
). Any exposure to strong base will racemize the -center, destroying the ( R) purity. -
Resolution Efficiency: Obtaining the non-natural (1S,3S)-acid requires specific resolution agents distinct from the commercial route.
Retrosynthetic Analysis
The synthesis is disconnected at the ester linkage, requiring two highly pure chiral precursors:
-
The Acid: (1S,3S)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid ((-)-cis-DVCA).
-
The Alcohol: (R)-
-cyano-3-phenoxybenzyl alcohol.[1][2][3][4]
Figure 1: Retrosynthetic disconnection of the target enantiomer.[5]
Module A: Synthesis of (1S,3S)-cis-DVCA
The commercial acid is (1R,3R). To obtain the (1S,3S) enantiomer, we utilize a classical optical resolution of the racemic cis-acid.
Precursors
Start with racemic cis-DVCA . This is typically obtained via the ozonolysis of chrysanthemic acid followed by Wittig reaction with
Protocol: Optical Resolution
While the commercial process uses (+)-
Step-by-Step Methodology:
-
Salt Formation: Dissolve 100 mmol of racemic cis-DVCA in warm toluene/ethanol (9:1 v/v).
-
Amine Addition: Add 50 mmol (0.5 eq) of (S)-(-)-
-methylbenzylamine dropwise.-
Note: Using 0.5 equivalents maximizes the enantiomeric excess (ee) of the precipitate (Pope-Peachey method).
-
-
Crystallization: Allow the solution to cool slowly to 4°C over 12 hours. The (1S,3S)-acid
(S)-amine salt is less soluble and will precipitate. -
Filtration & Wash: Filter the white crystals. Wash with cold toluene.
-
Liberation of Acid: Suspend the salt in dilute
(1M) and extract with Ethyl Acetate. -
Recrystallization: Recrystallize the free acid from hexane to remove trace trans isomers.
Validation Criteria:
-
Melting Point: 114–116°C.
-
Optical Rotation:
(c=1, ). (Note: The commercial (1R,3R) acid is positive; the target (1S,3S) is negative).
Module B: Synthesis of ( R)-Alcohol
The (
Protocol: Kinetic Resolution via Lipase
Workflow:
-
Substrate Prep: Acetylate racemic
-cyano-3-phenoxybenzyl alcohol using Acetic Anhydride/Pyridine. -
Enzymatic Hydrolysis: Suspend the racemic acetate in phosphate buffer (pH 7.0) containing 20% toluene. Add Lipase PS (from Burkholderia cepacia) .
-
Separation: Extract the mixture with Ethyl Acetate. Use Column Chromatography (Silica Gel, Hexane:EtOAc 90:10).
-
Fraction 1: (R)-Acetate (Target precursor).
-
Fraction 2: (S)-Alcohol (Discard or recycle).
-
-
Hydrolysis to Alcohol: Treat the purified (R)-acetate with
at room temperature.-
Critical Warning: Do NOT use base (NaOH/KOH) for hydrolysis. Basic conditions will instantly racemize the chiral center via deprotonation of the
-proton.
-
Figure 2: Kinetic resolution strategy to isolate the (
Module C: Coupling and Purification
The coupling of the (1S,3S)-acid and (
Reagents
-
Solvent: Anhydrous Toluene (Non-polar solvents suppress ion-pair separation, reducing racemization risk).
-
Coupling Agent: Thionyl Chloride (
) followed by Pyridine. -
Catalyst: None (DMAP is avoided due to racemization risk).
Step-by-Step Protocol
-
Acid Chloride Formation:
-
Dissolve (1S,3S)-cis-DVCA (1.0 eq) in dry hexane.
-
Add
(1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours. -
Evaporate volatiles under high vacuum to obtain (1S,3S)-cis-DVCA-Cl.
-
-
Esterification:
-
Dissolve (
R)-alcohol (1.0 eq) and Pyridine (1.2 eq) in anhydrous Toluene. Cool to 0°C . -
Add the Acid Chloride (dissolved in Toluene) dropwise over 30 minutes, maintaining temp < 5°C.
-
Rationale: The exothermic reaction is controlled to prevent thermal racemization. Pyridine acts as an HCl scavenger without being strong enough to deprotonate the
-carbon.
-
-
Workup:
-
Quench with cold dilute HCl (1N). (Acidic quench prevents basic hydrolysis).
-
Wash organic layer with water, brine, dry over
.
-
-
Crystallization:
-
Evaporate solvent.[10] Recrystallize the residue from Isopropanol/Hexane.
-
(1S,3S,
R)-Deltamethrin typically crystallizes as white needles.
-
Analytical Validation (Quality Control)
To confirm the identity and purity of the synthesized (1S,3S,
| Parameter | Method | Expected Result for (1S,3S, | Notes |
| Chiral HPLC | Chiralcel OD-H, Hexane/IPA (98:2) | Single peak, distinct RT from commercial std | Commercial Deltamethrin ((1R,3R, |
| Specific Rotation | Polarimetry (589 nm, Toluene) | Negative (-) | Commercial Deltamethrin is (+) in toluene. The enantiomer must be equal magnitude, opposite sign.[11] |
| 1H NMR | 500 MHz, | Chemical shifts identical to commercial; splitting patterns identical. | |
| Melting Point | DSC | 98–101°C | Identical to commercial standard. |
Stereochemical Logic Check
-
Commercial: (1R,3R) Acid + (
S) Alcohol Active. -
Target: (1S,3S) Acid + (
R) Alcohol Enantiomer. -
Result: The physical properties (NMR, MS, MP, Solubility) will be identical to the commercial product. The only differences will be Optical Rotation (opposite sign) and Chiral HPLC retention time (depending on column selection) or interaction with biological systems (inactive).
References
-
Stereoisomers of Pesticide Molecules and Biological Activity. (2025). Tech. is >93% consisting of >97% cis- isomer and <3% trans- isomer.[9] Retrieved from 9
-
Synthesis of (R)-
-cyano-3-phenoxybenzyl alcohol. PrepChem.com. Retrieved from 2 -
Resolution of Deltamethrin Enantiomers by HPLC. Anal. Chem. Retrieved from 5
-
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Retrieved from 12
-
New Insights into the Degradation Path of Deltamethrin. PMC. Retrieved from 7
Sources
- 1. EAWAG-BBD: Compound Page, compID# c1547 [eawag-bbd.ethz.ch]
- 2. prepchem.com [prepchem.com]
- 3. echemi.com [echemi.com]
- 4. EP0080827A2 - Method for biotechnologically preparing (S)-(-)-alpha-cyano-3-phenoxybenzyl alcohol - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. peptide.com [peptide.com]
- 7. New Insights into the Degradation Path of Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]
- 10. prepchem.com [prepchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
